molecular formula C9H10BrFO B1446495 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene CAS No. 1309933-61-6

1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene

Cat. No. B1446495
M. Wt: 233.08 g/mol
InChI Key: CXPGTGGYDNGRCO-UHFFFAOYSA-N
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Description

“1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene” is a chemical compound with the CAS Number: 1309933-61-6 . It has a molecular weight of 233.08 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrFO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Antimicrobial Agent Synthesis

Studies on compounds with similar structures, such as (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which include fluoro, bromo, and other substituents on the benzene ring, have shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest that 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene could serve as a key intermediate in the synthesis of new antimicrobial agents (Liaras et al., 2011).

Polymer Science

The compound's structural features are reminiscent of monomers used in the synthesis of novel copolymers. Research in this area includes the development of trisubstituted ethylenes and ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, which have been copolymerized with styrene to explore their properties and potential applications. These studies highlight the role of halogenated and alkoxy-functionalized benzene derivatives in creating materials with unique thermal and mechanical properties, which could be extrapolated to the uses of 1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene (Kharas et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

1-bromo-3-fluoro-5-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPGTGGYDNGRCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoro-5-(propan-2-yloxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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